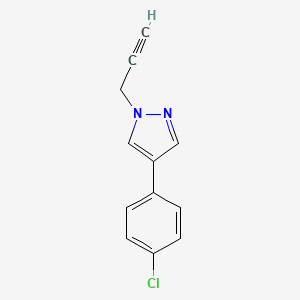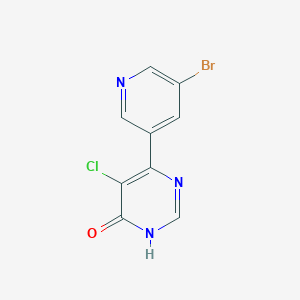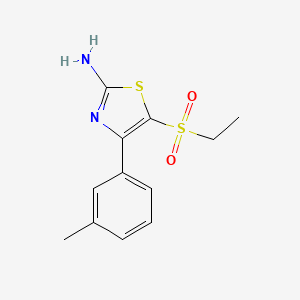
5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
The synthesis of 5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the piperidine ring followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-(1-Benzylpiperidin-2-yl)-4-methyl-2-(piperidin-1-yl)pyridine can be compared with other piperidine derivatives, such as:
Piperine: A natural alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A natural compound with potential anticancer and anti-inflammatory effects.
Matrine: A natural alkaloid with potential anticancer and antiviral properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities and applications .
Eigenschaften
Molekularformel |
C23H31N3 |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
5-(1-benzylpiperidin-2-yl)-4-methyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C23H31N3/c1-19-16-23(25-13-7-3-8-14-25)24-17-21(19)22-12-6-9-15-26(22)18-20-10-4-2-5-11-20/h2,4-5,10-11,16-17,22H,3,6-9,12-15,18H2,1H3 |
InChI-Schlüssel |
PLJHCCIQFVNHBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2CCCCN2CC3=CC=CC=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


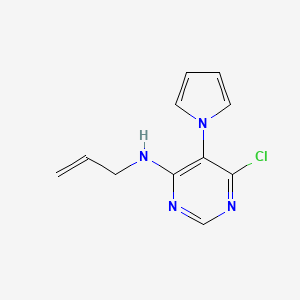

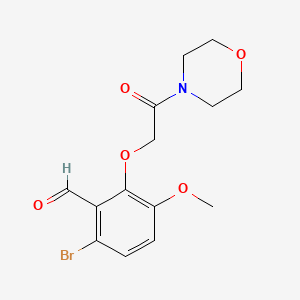
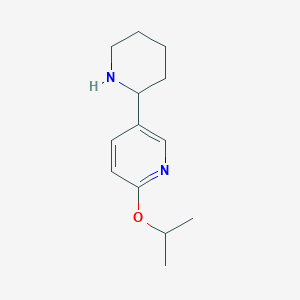
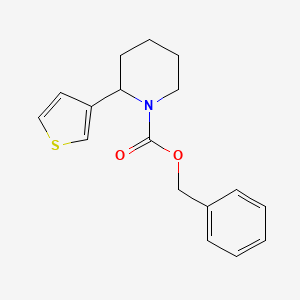
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B11799699.png)

